2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol
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Description
The compound "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol" is a phenolic compound with potential applications in various fields due to its structural features. The presence of hydroxyethylamino and ethylimino groups suggests that it may participate in a range of chemical reactions and could exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, the preparation of a similar compound, 2-((2-(2-Hydroxyethylamino) ethylimino) methyl) phenol (H2L), was achieved with high yield through the condensation of salicylaldehyde and 2-hydroxyethelamine . This method could potentially be adapted for the synthesis of "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol" by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of H2L was determined at 130K, revealing that it belongs to the orthorhombic space group P212121 with specific cell parameters . Additionally, the molecular structure and spectroscopic properties of similar Schiff base compounds have been investigated using X-ray diffraction, IR, UV-vis spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the potential molecular structure of "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol."
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of deprotection reactions. For instance, 2-(diethylamino)ethanethiol has been used as a reagent for the deprotection of aromatic methyl ethers, suggesting that related compounds might also be suitable for similar applications . The chemical reactivity of "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol" could be inferred from these studies, although specific reactions would need to be empirically tested.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using computational methods such as AM1 and B3LYP/6-31G* calculations . These studies have provided information on the vibrational frequencies, electronic structure, and potential energy surfaces, which are crucial for understanding the behavior of these compounds under different conditions. The antibacterial and antifungal activities of similar compounds have also been evaluated, indicating potential biological applications .
Scientific Research Applications
Pharmacological Applications
Derivatives of the mentioned compound have been evaluated for their biological activities. For instance, Schiff bases derived from reactions involving similar phenolic compounds have shown significant cytotoxic, antitumor, and antibacterial activities. These compounds were highly active in protecting DNA against hydroxyl free radicals, demonstrating potential as therapeutic agents (Shabbir et al., 2017).
Catalysis in Polymer Science
Research on metal complexes involving similar ligands has revealed their application in ethylene oligomerization catalysis. Nickel(II) and palladium(II) complexes, for instance, have been used as catalysts in the oligomerization of ethylene to produce oligomers. These findings suggest the potential of such compounds in the industrial production of polymers and other materials (Ngcobo & Ojwach, 2019).
Material Science and Magnetic Properties
Compounds related to "2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol" have been used to create metalloligands, which, in combination with lanthanide salts, yield materials with single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. These materials are of interest for their potential applications in data storage and quantum computing technologies (Costes, Vendier, & Wernsdorfer, 2010).
Molecular Chemistry
The synthesis and structural elucidation of complexes formed with similar phenolic compounds have been explored extensively. These studies provide insights into the coordination chemistry and the molecular structures of complexes, which are crucial for understanding the reactivity and potential applications in catalysis, molecular recognition, and as precursors for more complex chemical syntheses (Dieng et al., 2013).
properties
IUPAC Name |
2-[1-(2-hydroxyethylamino)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,8,11-13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCVPEJPVQMCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390048 |
Source
|
Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
CAS RN |
578706-01-1 |
Source
|
Record name | 2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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